molecular formula C7H18OSi B157788 Trimethyl(1-methylpropoxy)silane CAS No. 1825-66-7

Trimethyl(1-methylpropoxy)silane

Cat. No.: B157788
CAS No.: 1825-66-7
M. Wt: 146.3 g/mol
InChI Key: NPVKWWQBIVSLRO-UHFFFAOYSA-N
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Description

Trimethyl(1-methylpropoxy)silane is an organosilicon compound that belongs to the class of alkoxy silanes. These compounds are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial applications. This compound is particularly notable for its use as a coupling agent, adhesion promoter, and surface modifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1-methylpropoxy)silane typically involves the reaction of trimethylchlorosilane with sec-butyl alcohol under controlled conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{sec-C}_4\text{H}_9\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOC}_4\text{H}_9\text{ + HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-methylpropoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl(1-methylpropoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

    Industry: Acts as an adhesion promoter in coatings, sealants, and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl(1-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the alkoxy group to form silanols, which can then condense with hydroxyl groups on the substrate surface. This results in the formation of strong siloxane bonds, enhancing the adhesion and durability of the material .

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxysilane
  • Triethoxysilane
  • Phenyltrimethoxysilane

Comparison

Trimethyl(1-methylpropoxy)silane is unique due to its sec-butoxy group, which provides distinct steric and electronic properties compared to other alkoxy silanes. This makes it particularly effective in applications requiring enhanced adhesion and hydrophobicity.

Properties

IUPAC Name

butan-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVKWWQBIVSLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347456
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-66-7
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.06 g (74.2 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (67.5 mmol) of 2-butanol and 6.10 g (74.2 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for another 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 8.50 g (theory: 9.88 g) of 2-trimethylsilyloxybutane as a colorless, slightly turbid oil having a purity of 96% (GC).
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

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